N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-7-12(2)13(9-11)16(20)17-10-15(19)14-5-4-8-18(14)3/h4-9,15,19H,10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYYXBVBQQTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 2,5-dimethylbenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the benzamide core.
Attachment of the Methylpyrrole Moiety: The final step involves the coupling of the methylpyrrole moiety to the hydroxyethylated benzamide via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methylpyrrole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the methylpyrrole moiety play crucial roles in its binding affinity and specificity. The compound may modulate enzymatic activities or interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Synthesis: Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
- Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
- Divergence : The target compound replaces the 1,1-dimethylethyl group with a pyrrole-substituted hydroxyethyl chain and uses a 2,5-dimethylbenzamide instead of 3-methylbenzamide. The pyrrole moiety may enhance π-π stacking or metal coordination compared to the simpler alkyl group .
2-Oxoindoline Derivatives ()
- Examples include 1-F (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) and K (2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide).
- Key Features : Share hydroxyacetamide backbones but incorporate indole or coumarin rings. These are often bioactive, targeting enzymes like kinases or cyclooxygenases.
Substituent Effects on Physicochemical Properties
Biological Activity
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide, a synthetic organic compound with the molecular formula and a molecular weight of 272.34 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a benzamide core substituted with a hydroxyethyl group and a methylpyrrole moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzamide Core : Acylation of 2,5-dimethylbenzoic acid with an appropriate amine.
- Introduction of the Hydroxyethyl Group : Nucleophilic substitution reaction with a hydroxyethylating agent.
- Attachment of the Methylpyrrole Moiety : Coupling via a condensation reaction.
This synthetic route allows for the introduction of functional groups that may enhance biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer models.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Activity : A study demonstrated that derivatives of benzamide compounds, including this one, exhibited significant antitumor effects in vitro and in vivo. The mechanism involved downregulation of dihydrofolate reductase (DHFR), leading to impaired DNA synthesis in cancer cells .
- Antimicrobial Screening : In a screening for antimicrobial agents, this compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Biochemical Probes : Due to its unique structural features, this compound is being explored as a biochemical probe to study protein interactions and cellular signaling pathways .
Data Table: Summary of Biological Activities
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
- Structure-Activity Relationship (SAR) : Modifying the chemical structure to optimize efficacy and reduce toxicity.
- Clinical Trials : Evaluating safety and efficacy in clinical settings for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
